

Application Notes and Protocols for the Analytical Characterization of Butenolides

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Compound of Interest

Compound Name: *Butenolide*

Cat. No.: *B091197*

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These application notes provide researchers, scientists, and drug development professionals with detailed protocols for the characterization of **butenolides** using modern analytical techniques. The following sections cover Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for the structural elucidation, identification, and purification of this important class of heterocyclic compounds.^{[1][2][3]}

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Application Note

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of **butenolide** derivatives.^{[4][5]} One-dimensional (1D) NMR techniques such as ^1H and ^{13}C NMR provide fundamental information about the chemical environment of protons and carbons in the molecule.^[6] Two-dimensional (2D) NMR experiments, including COSY, HSQC, and HMBC, are crucial for establishing atom connectivity and piecing together the complete molecular structure.^[5] For chiral **butenolides**, specialized NMR techniques using chiral solvating agents can be employed to determine the absolute configuration and measure enantiomeric or diastereomeric excess.^[7]

Experimental Protocol: Structure Elucidation by 1D and 2D NMR

This protocol outlines the general procedure for acquiring a standard set of NMR spectra for the structural characterization of a purified **butenolide** sample.

1. Sample Preparation:

- Accurately weigh 1-5 mg of the purified **butenolide** sample.
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).[6]
- Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

- The following experiments are typically performed on a 400 MHz or higher field NMR spectrometer.[6] For low concentration samples (<1 mg), a cryoprobe can significantly enhance sensitivity.[5]
- ¹H NMR: Acquire a standard proton spectrum to identify the number and type of proton signals, their chemical shifts, coupling constants (J-values), and integration.
- ¹³C NMR & DEPT-135: Acquire a proton-decoupled carbon spectrum to identify the number of carbon signals. A DEPT-135 experiment is used to differentiate between CH, CH₂, and CH₃ groups.[6]
- COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) spin-spin couplings, allowing for the identification of connected proton networks.[5]
- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the assignment of protons to their attached carbons.[5]
- HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). It is critical for connecting structural fragments and identifying quaternary carbons.[5]
- NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical analysis, a NOESY experiment can be performed to identify protons that are close in space, providing insights into the relative configuration of the molecule.[5]

3. Data Processing and Interpretation:

- Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin, ACD/Labs).
- Integrate ¹H signals and measure coupling constants.

- Assign all ^1H and ^{13}C chemical shifts using the combined information from 1D and 2D spectra.
- Assemble the molecular structure based on the established correlations.

Data Presentation: Representative NMR Data for a Butenolide

The following table summarizes hypothetical but representative NMR data for a generic γ -substituted **butenolide**. Actual chemical shifts will vary depending on the specific substituents.

Position	^1H δ (ppm), Multiplicity, J (Hz)	^{13}C δ (ppm)	COSY Correlations	HMBC Correlations (from ^1H to ^{13}C)
α (C-2)	-	~ 174.0 (C=O)	-	C-3, C-4
β (C-3)	7.10, d, $J=5.6$	~ 145.0 (=CH)	H-4	C-2, C-4, C-5
γ (C-4)	5.90, dq, $J=5.6$, 1.8	~ 85.0 (=CH)	H-3, H-5	C-2, C-3, C-5, C-6
C-5	1.45, d, $J=1.8$	~ 20.0 (CH_3)	H-4	C-3, C-4
C-6	4.20, q, $J=7.1$	~ 60.0 (OCH_2)	H-7	C-4
C-7	1.25, t, $J=7.1$	~ 14.0 (CH_3)	H-6	C-6

Visualization: NMR Characterization Workflow



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Caption: Workflow for **butenolide** structure elucidation using NMR spectroscopy.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Application Note

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of **butenolides** and for obtaining structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique commonly used to generate protonated molecules $[M+H]^+$.^[8] Tandem mass spectrometry (MS/MS), often involving collision-induced dissociation (CID), is then used to fragment the parent ion. The resulting fragmentation pattern provides a fingerprint that can help identify the **butenolide** core and its substituents.^{[8][9]} High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of the molecule.^[6]

Experimental Protocol: ESI-MS/MS Analysis

This protocol describes a general method for analyzing **butenolides** by ESI-MS/MS.

1. Sample Preparation:

- Prepare a stock solution of the **butenolide** sample at a concentration of approximately 0.1-0.2 mg/mL in a suitable solvent such as methanol or acetonitrile.^[8]
- Further dilute the stock solution with the same solvent containing 0.1% formic acid (to promote protonation) to a final concentration of 1-10 $\mu\text{g/mL}$.

2. Instrument Setup and Data Acquisition:

- The analysis can be performed on various mass spectrometers, such as a triple quadrupole (QqQ) or a quadrupole-time-of-flight (Q-TOF) instrument.^[8]
- Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 $\mu\text{L/min}$.^[8] Alternatively, the sample can be introduced via an LC system.
- Ionization (ESI Positive Mode):
 - Capillary Voltage: 3.5-4.5 kV
 - Nebulizing Gas (N_2): Set to an appropriate pressure (e.g., 7 psi).^[8]
 - Drying Gas (N_2): Set to a temperature of 180-300 $^\circ\text{C}$.^[8]
- MS Scan: Perform a full scan (e.g., m/z 50-500) to identify the protonated molecular ion $[M+H]^+$.
- MS/MS Scan (Product Ion Scan):
 - Select the $[M+H]^+$ ion in the first mass analyzer (e.g., Q1).

- Induce fragmentation in the collision cell (e.g., q2) using an inert gas like argon or nitrogen.
- Vary the collision energy (e.g., 10-40 eV) to optimize fragmentation.
- Scan the resulting fragment ions in the final mass analyzer (e.g., Q3).

3. Data Interpretation:

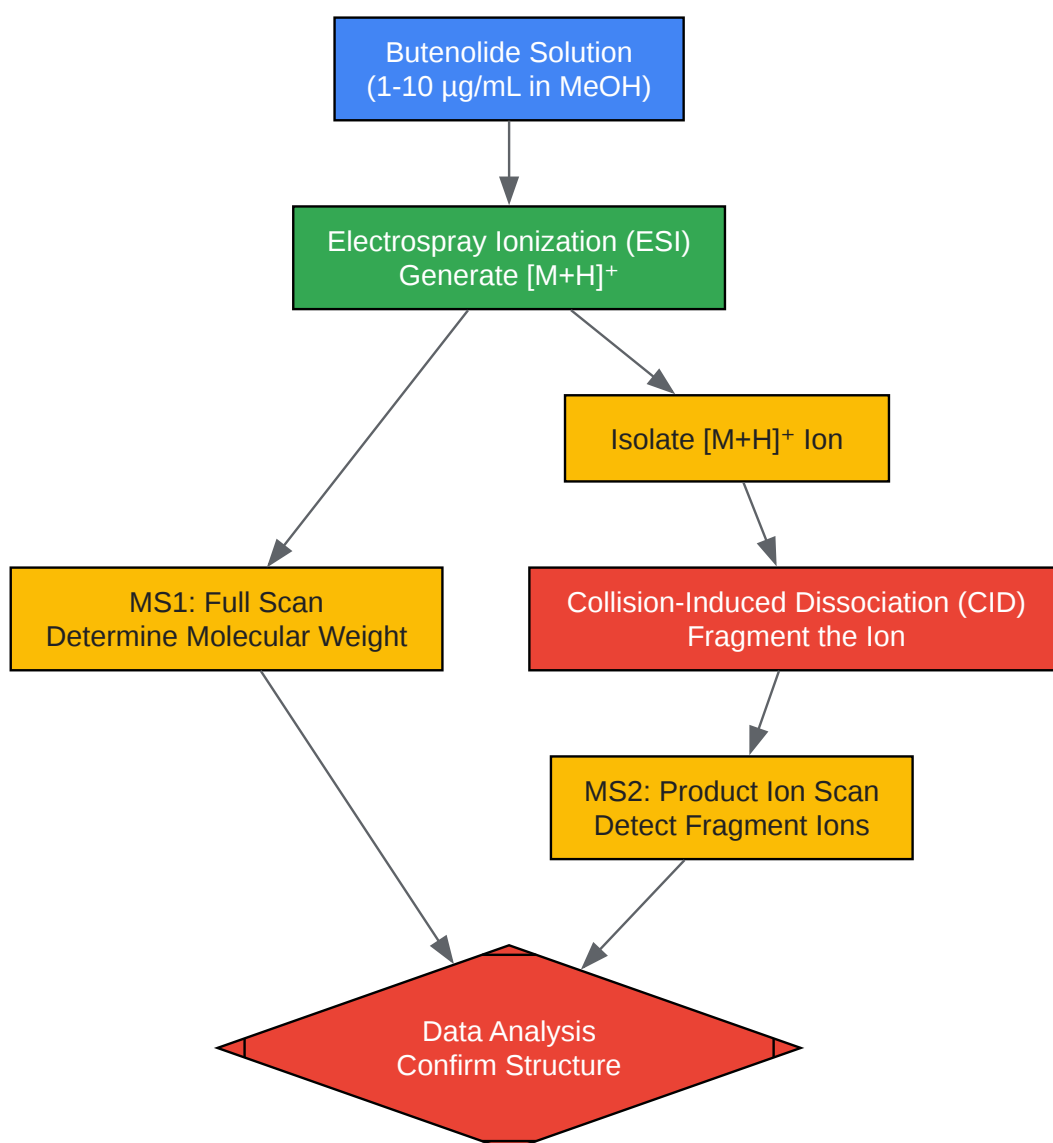
- Identify the molecular weight from the $[M+H]^+$ ion in the full scan spectrum.
- Analyze the product ion spectrum to identify characteristic neutral losses (e.g., H_2O , CO , ketene) and fragment ions.[\[8\]](#)
- Propose fragmentation pathways to confirm the suspected structure.

Data Presentation: Representative MS/MS Fragmentation Data

The table below shows expected mass spectral data for a hypothetical β -hydroxymethylbutenolide (MW = 114.10 g/mol).

Ion	m/z (calculated)	Description
$[M+H]^+$	115.04	Protonated molecular ion
$[M+H-H_2O]^+$	97.03	Fragment from loss of water
$[M+H-H_2O-CO]^+$	69.03	Fragment from subsequent loss of carbon monoxide
$[C_4H_5O]^+$	69.03	Putative structure of m/z 69
$[C_3H_3O]^+$	55.02	Further fragmentation product

Visualization: Mass Spectrometry Analysis Workflow



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Caption: Workflow for **butenolide** analysis by ESI-MS/MS.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation Application Note

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, purification, and quantification of **butenolides** from complex mixtures. Due to the potential for cis/trans isomerism around the double bond or stereoisomerism at chiral centers,

selecting the appropriate stationary phase is critical.^{[10][11]} Chiral stationary phases are often required for the resolution of enantiomers and diastereomers.^{[10][12]} The separation of positional or geometric isomers can sometimes be achieved on specialized reversed-phase or normal-phase columns.^{[11][13]} Coupling HPLC with a mass spectrometer (LC-MS) allows for the identification of separated isomers based on their mass-to-charge ratio.^{[10][12]}

Experimental Protocol: HPLC Separation of Butenolide Isomers

This protocol provides a starting point for developing a method to separate **butenolide** isomers. Method optimization is typically required.

1. Sample Preparation:

- Dissolve the sample mixture containing **butenolide** isomers in the mobile phase or a compatible solvent to a concentration of ~1 mg/mL.
- Filter the sample through a 0.22 or 0.45 μm syringe filter before injection.

2. Instrument and Method Parameters (Example for Chiral Separation):

- HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV/PDA or MS).
- Column: A chiral column, such as (S,S)-Whelk-O 1 or ChiraSpher, is often effective for isomer separation.^{[10][12]}
- Mobile Phase: A non-polar mobile phase system is common for chiral separations. An example is a mixture of hexane and ethanol (e.g., 97:3, v/v).^[10] Modifiers like tetrahydrofuran (THF) or diethylamine may be added to improve resolution.^[10]
- Flow Rate: 0.5 - 1.0 mL/min.
- Column Temperature: Ambient or controlled (e.g., 25-40 °C).
- Detection: UV detection at a wavelength where the **butenolide** absorbs (e.g., 210-250 nm). If using LC-MS, tune the MS detector as described in the MS protocol.
- Injection Volume: 5 - 20 μL .

3. Data Analysis:

- Integrate the peaks in the chromatogram to determine the retention time (t_r) for each isomer.
- Calculate the resolution (R_s) between the isomeric peaks to assess separation quality. A value of $R_s \geq 1.5$ indicates baseline separation.

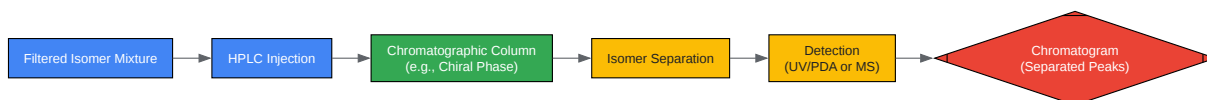
- Determine the relative percentage of each isomer from the peak areas.

Data Presentation: Representative HPLC Separation Data

This table shows example data for the separation of cis/trans **butenolide** isomers on a chiral column.^[10]

Isomer	Retention Time (t_r) (min)	Peak Area (%)	Resolution (R_s)
cis-Isomer	10.2	97.0	-
trans-Isomer	12.5	3.0	2.61

Visualization: HPLC Isomer Separation Workflow



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Caption: General workflow for the HPLC separation of **butenolide** isomers.

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